1-(Methylamino)-2-phenylpropan-2-ol

Description

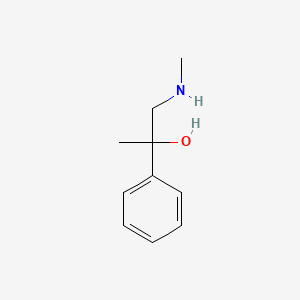

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(12,8-11-2)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHZQFHWJAOLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285633 | |

| Record name | 1-(methylamino)-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-19-9 | |

| Record name | α-Methyl-α-[(methylamino)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 42531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(methylamino)-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Methylamino 2 Phenylpropan 2 Ol Derivatives

Functional Group Interconversions

The secondary amine and tertiary hydroxyl functionalities are the primary sites for chemical modification, allowing for a range of interconversions that are foundational for creating diverse derivatives.

Oxidation Pathways and Products

The oxidation of β-amino alcohols can be complex, with the potential for reaction at either the alcohol or the amine, or both. In the case of derivatives of 1-(methylamino)-2-phenylpropan-2-ol, the tertiary nature of the alcohol presents a significant barrier to direct oxidation under mild conditions, as there is no hydrogen atom on the carbinol carbon. However, analogous secondary amino alcohols, such as ephedrine (B3423809) and pseudoephedrine, which possess a secondary hydroxyl group, are readily oxidized to the corresponding α-amino ketone, methcathinone. This transformation is often accomplished using oxidizing agents like potassium permanganate or chromic acid.

While the tertiary alcohol of this compound is resistant to direct oxidation, the secondary amine can be oxidized. For instance, N-oxidation of related compounds like methylephedrine by rat-liver microsomes has been shown to be mediated by the flavin-containing monooxygenase system, leading to the corresponding N-oxide. nih.gov Concurrently, N-demethylation to the primary amine can also occur, a process mediated by the cytochrome P-450 system. nih.gov

Under more forceful conditions, oxidative cleavage of the carbon-carbon bond between the carbonyl and the α-carbon can occur in related α-amino ketones.

Table 1: Oxidation Reactions of Related Amino Alcohols

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Ephedrine/Pseudoephedrine | Potassium Permanganate | Methcathinone | nih.gov |

| Ephedrine/Pseudoephedrine | Potassium Dichromate/Sulfuric Acid | Methcathinone | nih.gov |

| Methylephedrine | Rat-liver microsomes (flavin-containing monooxygenase) | Methylephedrine N-oxide | nih.gov |

Reduction Reactions to Amines and Alcohols

The reduction of derivatives of this compound primarily targets any introduced carbonyl groups. For instance, if the tertiary alcohol were to be replaced by a ketone, forming an α-amino ketone derivative, this ketone could be stereoselectively reduced back to an alcohol. The stereochemistry of the reduction of α-amino ketones has been a subject of considerable study. The reduction of these ketones can lead to diastereomeric amino alcohols, and the stereochemical outcome is often influenced by the choice of reducing agent and the steric environment around the carbonyl group. tandfonline.comdoubtnut.com

The stereoselective reduction of α-amino ketones is a key step in the synthesis of many chiral β-amino alcohols. chemistrysteps.comnih.gov Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of unprotected α-amino ketones, yielding chiral 1,2-amino alcohols with high enantioselectivity. acs.org The use of chiral catalysts, such as those based on ruthenium-diamine complexes, can direct the addition of hydride to one face of the ketone, leading to a predominance of one stereoisomer. acs.orgwikipedia.org

Table 2: Examples of Stereoselective Reduction of α-Amino Ketones

| Substrate | Reducing Agent/Catalyst | Product Stereochemistry | Reference |

|---|---|---|---|

| α-Amino Ketone HCl Salts | RuCl(S,S)-Teth-TsDpen | Chiral 1,2-Amino Alcohols | acs.org |

| Unprotected α-Amino Ketones | Asymmetric Transfer Hydrogenation | Chiral 1,2-Amino Alcohols | acs.org |

Nucleophilic Substitution Reactions of Hydroxyl Groups

The tertiary benzylic hydroxyl group in this compound is a key site for nucleophilic substitution reactions. Due to the tertiary nature of the alcohol, these reactions typically proceed through an S_N1 mechanism. chemistrysteps.comslideshare.netjove.commasterorganicchemistry.comunco.edu The first step involves protonation of the hydroxyl group by an acid to form a good leaving group (water). chemistrysteps.commasterorganicchemistry.com Departure of the water molecule generates a relatively stable tertiary benzylic carbocation. This carbocation is stabilized by both hyperconjugation from the adjacent methyl group and resonance with the phenyl ring.

The planar carbocation intermediate can then be attacked by a nucleophile from either face, which can lead to a racemic mixture if the starting material is chiral. However, the presence of the adjacent chiral center bearing the amino group can sometimes influence the facial selectivity of the nucleophilic attack, leading to a degree of stereochemical control.

Common nucleophiles used in these reactions include halides (from HX or other sources), other alcohols (to form ethers), and amines. The conversion of tertiary alcohols to alkyl halides is a classic example of this type of reaction. chemistrysteps.comslideshare.netjove.commasterorganicchemistry.comunco.edu

It is important to note that acid-catalyzed dehydration to form an alkene is a common competing reaction, especially at higher temperatures. doubtnut.comyoutube.comrsc.org

Table 3: Reagents for Nucleophilic Substitution of Tertiary Alcohols

| Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| HCl/ZnCl₂ (Lucas Reagent) | Alkyl Chloride | S_N1 | unco.edu |

| HBr | Alkyl Bromide | S_N1 | chemistrysteps.commasterorganicchemistry.com |

| SOCl₂ | Alkyl Chloride | S_N1 | jove.com |

Derivatization Strategies for Enhanced Synthetic Utility

Derivatization of this compound at either the amino or hydroxyl group can be used to protect these functionalities, to introduce new reactive handles, or to facilitate analysis and separation of stereoisomers.

The secondary amine is readily acylated to form amides. N-acylation is a common strategy to protect the amino group during reactions at other parts of the molecule. difference.wikigoogle.comacs.org The hydroxyl group can be acylated to form esters. difference.wiki Chemoselective acylation can be challenging in amino alcohols, but conditions can often be optimized to favor either N- or O-acylation. researchgate.netnih.gov For example, under acidic conditions, the amine is protonated, which deactivates it towards acylation, allowing for selective O-acylation. nih.gov

For analytical purposes, especially for the resolution of enantiomers, derivatization with chiral reagents is a powerful technique. Chiral derivatizing agents, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), react with the amino alcohol to form diastereomers that can be separated by chromatography. tandfonline.comnih.gov

The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions under milder conditions than direct acid-catalyzed displacement.

Mechanistic Insights into Key Transformations

Understanding the mechanisms of the reactions of this compound derivatives is crucial for controlling the outcome of synthetic transformations.

The mechanism of oxidation of benzylic alcohols with reagents like chromic acid is believed to proceed through the formation of a chromate ester, followed by the rate-determining cleavage of the benzylic C-H bond. chemistnotes.comresearchgate.netubc.calibretexts.orgubc.ca However, for a tertiary alcohol like the one in the title compound, this pathway is not available due to the absence of a benzylic hydrogen. Any oxidation would have to proceed through a different, more strenuous mechanism, likely involving C-C bond cleavage.

The stereochemistry of the reduction of α-amino ketones is often rationalized using models such as Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents on the α-carbon. In many cases, the reduction proceeds with high diastereoselectivity, providing a reliable method for the synthesis of specific stereoisomers of β-amino alcohols. tandfonline.comdoubtnut.com

The S_N1 mechanism for the nucleophilic substitution of the tertiary hydroxyl group involves the formation of a planar carbocation intermediate. chemistrysteps.comslideshare.netjove.commasterorganicchemistry.comunco.edu The stereochemical outcome of the reaction depends on the lifetime of this carbocation and the ability of the chiral center on the adjacent carbon to influence the approach of the incoming nucleophile. In many cases, a mixture of retention and inversion of configuration is observed.

Stereochemical Analysis and Chiral Technologies Applied to 1 Methylamino 2 Phenylpropan 2 Ol

Enantiomer and Diastereomer Characterization

The molecular structure of 1-(Methylamino)-2-phenylpropan-2-ol features a single stereocenter. The chiral carbon is at the C2 position, which is bonded to four different substituent groups: a methyl group (-CH3), a phenyl group (-C6H5), a hydroxyl group (-OH), and a methylaminomethyl group (-CH2NHCH3) nih.gov.

Due to this single chiral center, this compound exists as a pair of enantiomers:

(R)-1-(Methylamino)-2-phenylpropan-2-ol

(S)-1-(Methylamino)-2-phenylpropan-2-ol

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment but exhibit different behavior in the presence of other chiral molecules or polarized light. A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate.

It is important to distinguish this compound from its structural isomers, such as the well-known ephedrine (B3423809) and pseudoephedrine. These compounds, with the chemical name 2-(methylamino)-1-phenylpropan-1-ol, have two chiral centers (at C1 and C2) suprabank.orgmolport.com. The presence of two stereocenters gives rise to four possible stereoisomers, which consist of two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical properties. Since this compound has only one stereocenter, it does not have diastereomers nih.gov.

Table 1: Stereochemical Comparison of Phenylpropanolamine Isomers

| Compound Name | Structure | Number of Chiral Centers | Type of Stereoisomers |

|---|---|---|---|

| This compound | C₆H₅-C(OH)(CH₃)-CH₂NHCH₃ | 1 (at C2) | 1 pair of enantiomers (R/S) |

| 2-(Methylamino)-1-phenylpropan-1-ol | C₆H₅-CH(OH)-CH(NHCH₃)-CH₃ | 2 (at C1 and C2) | 2 pairs of enantiomers (diastereomeric to each other, e.g., Ephedrine and Pseudoephedrine) suprabank.orgmolport.com |

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers wikipedia.org. This is a crucial step in academia and industry, as different enantiomers of a compound can have vastly different biological activities.

Kinetic resolution is a widely used method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. rsc.org Enzymatic kinetic resolution is particularly powerful due to the high stereoselectivity of enzymes, which often operate under mild conditions. nih.gov

For chiral amino alcohols, lipases are commonly employed enzymes. acs.orgacs.org The process typically involves the enantioselective acylation of the alcohol or amine functional group. In a typical lipase-catalyzed resolution, the racemic amino alcohol is reacted with an acyl donor (e.g., an ester like ethyl acetate). The lipase (B570770) selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For instance, studies on 2-amino-1-alcohols have shown that lipases can preferentially acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. acs.org This results in a mixture of an acylated enantiomer and an unreacted enantiomer, which can then be separated using standard techniques like chromatography or extraction. The choice of lipase (e.g., from Pseudomonas cepacia or Candida antarctica), solvent, and acyl donor can be optimized to achieve high enantiomeric excess for the desired product. mdpi.comjocpr.com

While specific studies on the enzymatic resolution of this compound are not prevalent, the established success of these methods for other primary and secondary amino alcohols suggests their direct applicability. acs.orgrsc.org

Classical resolution is a foundational technique that involves converting a pair of enantiomers into a pair of diastereomers, which can then be separated based on their different physical properties. wikipedia.org For a racemic amine like this compound, this is achieved by reacting it with an enantiomerically pure chiral acid. libretexts.org

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid pbworks.com

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid wikipedia.org

The reaction of the racemic base (rac-B) with a pure chiral acid ((+)-HA) results in the formation of two diastereomeric salts: [(R)-B·(+)-HA] and [(S)-B·(+)-HA]. Because these salts are diastereomers, they have different crystal lattice structures and, crucially, different solubilities in a given solvent. rsc.org Through a process of fractional crystallization, the less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble salt remains dissolved. nih.govrsc.org The crystallized salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a simple base will neutralize the chiral resolving acid, liberating the enantiomerically pure amine. pbworks.com The success of this method depends on finding a suitable combination of resolving agent and solvent that provides a significant difference in the solubilities of the diastereomeric salts. acs.org

Racemization Processes for Enantiomeric Conversion

A major drawback of classical and kinetic resolution is that the maximum theoretical yield for a single desired enantiomer is only 50%. wikipedia.org To overcome this limitation and improve process efficiency, the unwanted enantiomer is often converted back into the racemic mixture through a process called racemization. This racemate can then be recycled back into the resolution process.

When racemization is performed in situ during a kinetic resolution, the process is termed dynamic kinetic resolution (DKR), which allows for a theoretical yield of up to 100% of the desired enantiomer. rsc.org

For chiral amino alcohols, racemization can be achieved through chemical catalysis. One documented method involves heating the amino alcohol in the presence of a catalyst like Raney cobalt under hydrogen pressure. researchgate.netscispace.com This process typically involves a reversible dehydrogenation/hydrogenation sequence via an achiral imine or enamine intermediate, which scrambles the stereogenic center. It is noted, however, that the racemization of tertiary alcohols can be particularly challenging compared to secondary alcohols. rsc.org

Determination of Enantiomeric Excess and Purity

Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is essential to validate the success of a chiral resolution. Enantiomeric excess is a measure of the purity of one enantiomer relative to the other and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| × 100

The most common and reliable technique for this analysis is chiral High-Performance Liquid Chromatography (HPLC) . csfarmacie.cz Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. phenomenex.com This differential interaction causes the two enantiomers to travel through the column at different speeds, resulting in their separation and elution at different retention times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise quantification of the enantiomeric excess. researchgate.netnih.gov

A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel®) being particularly effective for separating a wide range of chiral compounds, including phenylpropanolamines. nih.govnih.gov Method development involves screening different CSPs and optimizing the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol) to achieve baseline separation. nih.govnih.gov

Table 2: General Parameters for Chiral HPLC Method Development

| Parameter | Description / Common Options | Relevance |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H), Pirkle-type, Protein-based (e.g., BSA) phenomenex.com | The core of the separation; provides the chiral recognition environment. |

| Mobile Phase Mode | Normal-Phase, Reversed-Phase, Polar Organic | Affects retention and selectivity. Normal-phase (e.g., hexane/isopropanol) is common for phenylpropanolamines. nih.govnih.gov |

| Mobile Phase Additives | Acids (e.g., Trifluoroacetic Acid - TFA) or Bases (e.g., Diethylamine - DEA) | Improves peak shape and resolution by suppressing unwanted interactions with the silica (B1680970) support. |

| Flow Rate | Typically 0.5 - 1.5 mL/min | Affects analysis time and column efficiency. |

| Column Temperature | Often ambient, but can be varied (e.g., 10-40 °C) | Can influence the thermodynamics of the chiral interaction and thus the separation factor. |

| Detection | UV/Vis (e.g., at 210, 254 nm) | Used to detect the analytes as they elute from the column. The phenyl group in the compound allows for strong UV absorbance. |

Other, less common methods for determining enantiomeric purity include the use of chiral shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy and various fluorescence-based assays that use chiral selectors. nih.govacs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Methylamino 2 Phenylpropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 1-(Methylamino)-2-phenylpropan-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a thorough structural assignment.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of the related compound, (1S, 2R)-(+)-2-Methylamino-1-phenylpropan-1-ol, the spectrum was recorded on a 500 MHz instrument using deuterated chloroform (CDCl₃) as the solvent lgcstandards.com. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak at 7.23 ppm lgcstandards.com.

The expected proton signals for this compound would be analogous, with specific shifts influenced by the precise stereochemistry and local electronic environment. The anticipated proton environments are: the methyl group attached to the nitrogen (N-CH₃), the methyl group on the propane (B168953) chain (C-CH₃), the methylene group adjacent to the amino group (CH₂-N), the protons of the phenyl group (Ar-H), and the hydroxyl proton (OH). The amino proton (NH) may also be observable.

Table 1: Predicted ¹H NMR Spectroscopic Assignments for this compound based on data for a stereoisomer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C-CH₃ | ~ 0.85 | Doublet | 3H |

| N-CH₃ | ~ 2.38 | Singlet | 3H |

| CH₂-N | ~ 2.72 | Multiplet | 2H |

| Ar-H | ~ 7.29 | Multiplet | 5H |

| OH | Variable | Singlet (broad) | 1H |

Data is based on the reported values for (1S, 2R)-(+)-2-Methylamino-1-phenylpropan-1-ol lgcstandards.com.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the stereoisomer (1S, 2R)-(+)-2-Methylamino-1-phenylpropan-1-ol, the ¹³C NMR was recorded at 125 MHz lgcstandards.com. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.

The anticipated carbon signals include those from the aliphatic methyl groups, the methylene carbon, the quaternary carbon bearing the hydroxyl and phenyl groups, and the carbons of the aromatic ring.

Table 2: Predicted ¹³C NMR Spectroscopic Assignments for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-CH₃ | 10-20 |

| N-CH₃ | 30-40 |

| CH₂-N | 50-60 |

| C-OH (Quaternary) | 70-80 |

| C-ipso (Aromatic) | 140-145 |

| C-ortho/meta (Aromatic) | 125-130 |

Predicted chemical shift ranges are based on typical values for similar functional groups.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a correlation between the protons of the C-CH₃ group and the methine proton in the propane backbone of the related isomer, and similarly for the CH₂-N protons and the NH proton in the target molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal for the N-CH₃ group would correlate with the corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₅NO nih.gov. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 3: High-Resolution Mass Spectrometry Data for this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO |

| Theoretical Exact Mass | 165.11536 g/mol |

Data obtained from PubChem nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.

In the analysis of the stereoisomer, a pentafluorobenzyl (PFB) derivative was prepared lgcstandards.com. The mass spectrum of the parent compound showed a base peak at a mass-to-charge ratio (m/z) of 58, with other significant fragments at m/z 77 and 105 lgcstandards.com. The fragment at m/z 58 likely corresponds to the [CH₂=NHCH₃]⁺ ion, a characteristic fragmentation for N-methylamino compounds. The fragment at m/z 77 is characteristic of a phenyl group, and m/z 105 could correspond to a benzoyl cation [C₆H₅CO]⁺, though its formation from this structure is less direct.

Table 4: GC-MS Fragmentation Data for the Parent Compound of a Stereoisomer.

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 58 | 100% (Base Peak) | [CH₂=NHCH₃]⁺ |

| 77 | 10% | [C₆H₅]⁺ |

| 79 | 4% | - |

Data is based on the reported values for (1S, 2R)-(+)-2-Methylamino-1-phenylpropan-1-ol lgcstandards.com.

The analysis of volatile derivatives, such as the PFB derivative, provides additional structural information and a distinct fragmentation pattern that can be used for confirmation lgcstandards.com.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like this compound. In positive ion mode, the molecule readily accepts a proton to form the protonated molecule, [M+H]⁺, which is typically the base peak in the spectrum. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.

The fragmentation of the protonated molecule under tandem mass spectrometry (MS/MS) conditions provides valuable structural information. The fragmentation pathways are dictated by the presence of the hydroxyl, methylamino, and phenyl functional groups. Common fragmentation patterns would involve the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃) or methylamine (CH₃NH₂). Cleavage of the carbon-carbon bonds within the propanol backbone is also expected, leading to the formation of characteristic fragment ions.

Expected ESI-MS/MS Fragmentation of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 166.1283 | [C₁₀H₁₅NO + H]⁺ | - |

| 148.1177 | [C₁₀H₁₄N]⁺ | H₂O |

| 133.0942 | [C₉H₁₁N]⁺ | H₂O + CH₃ |

| 105.0704 | [C₇H₅O]⁺ | C₃H₁₀N |

| 77.0391 | [C₆H₅]⁺ | C₄H₁₀NO |

Note: The m/z values are calculated for the most abundant isotopes and are theoretical. Actual experimental values may vary slightly.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The vibrational modes of this compound are characteristic of its constituent parts: the hydroxyl group, the secondary amine, the aliphatic chain, and the aromatic phenyl ring.

The IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine is anticipated to appear as a weaker band in a similar region. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring will give rise to characteristic bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol is expected around 1100-1000 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are typically strong in the Raman spectrum. The symmetric C-H stretching vibrations and the C-C backbone vibrations will also be Raman active.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3400-3200 (broad) | IR |

| N-H | Stretching | 3400-3300 (weak) | IR |

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Aliphatic C-H | Stretching | 3000-2850 | IR, Raman |

| C=C (aromatic) | Stretching | 1600-1450 | IR, Raman |

| C-O | Stretching | 1100-1000 | IR |

| C-N | Stretching | 1250-1020 | IR |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The hydroxyl group (O-H) and the secondary amine group (N-H) are both excellent hydrogen bond donors, while the oxygen and nitrogen atoms are also hydrogen bond acceptors. This would likely lead to the formation of an extensive network of hydrogen bonds, connecting adjacent molecules into chains, sheets, or a three-dimensional lattice.

Absolute Configuration Assignment

This compound is a chiral molecule, possessing a stereocenter at the carbon atom bearing the hydroxyl and phenyl groups. X-ray crystallography of a single crystal of an enantiomerically pure sample allows for the determination of its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by the atoms near their absorption edges. The Flack parameter is a value calculated from the diffraction data that indicates whether the correct enantiomer has been modeled. A value close to zero confirms the correct absolute configuration, while a value close to one indicates that the inverted structure is the correct one.

Advanced Chromatographic and Separation Methodologies

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds. Its versatility is demonstrated in its various modes, including chiral and reverse-phase chromatography.

Chiral HPLC for Enantioseparation

The presence of a stereocenter in 1-(Methylamino)-2-phenylpropan-2-ol necessitates methods for the separation of its enantiomers, as different stereoisomers can exhibit distinct biological activities. Chiral HPLC is the preeminent technique for this purpose, utilizing Chiral Stationary Phases (CSPs) to achieve separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely employed due to their broad applicability and excellent chiral recognition capabilities. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation and quantification. For primary and secondary amines like this compound, the selection of the mobile phase and its additives is critical to achieving good peak shape and resolution.

Table 1: Illustrative Parameters for Chiral HPLC Method Development

| Parameter | Typical Conditions | Purpose |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Provides the chiral environment for enantiomeric recognition. |

| Mobile Phase (Normal Phase) | Hexane (B92381)/Ethanol or other alcohol modifiers | Elutes the compound from the column; the ratio is adjusted to optimize retention and selectivity. |

| Mobile Phase (Polar Organic) | Acetonitrile (B52724)/Methanol (B129727) | An alternative elution mode that can offer different selectivity. |

| Additives | Trifluoroacetic Acid (TFA), Diethylamine (DEA) | Improves peak shape and influences retention by interacting with the analyte's amino group. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation and can affect resolution. |

| Detection | UV (e.g., 210-220 nm) | Monitors the elution of the phenyl-containing analyte. |

This table represents typical starting conditions for method development for a compound of this class. Actual parameters would require empirical optimization.

Reverse-Phase HPLC for Purity Analysis

Reverse-Phase HPLC (RP-HPLC) is a powerful and widely used method for determining the purity of chemical compounds and separating them from related substances and impurities. In this mode, a non-polar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase.

The process for analyzing this compound would involve its injection onto the column, where it is separated from non-polar impurities, which are retained more strongly, and highly polar impurities, which elute earlier. The mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, can be run in an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation. The stability and purity of the compound in various matrices can be effectively monitored using this technique.

Table 2: General Parameters for Reverse-Phase HPLC Purity Analysis

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18 or C8 silica (B1680970) | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with acid (e.g., TFA or Formic Acid) | Elutes the analyte; the aqueous/organic ratio determines retention. Acid improves peak shape. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temperature | Ambient to 40 °C | Temperature can be adjusted to fine-tune selectivity and retention. |

| Detection | UV (e.g., 210, 254 nm) | Detects the analyte and any UV-active impurities. |

This table outlines a general method for purity analysis. The method must be validated for specificity, linearity, accuracy, and precision.

Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography.

For both analytical and preparative scale chiral separations of this compound, SFC offers significant advantages, including reduced solvent consumption, making it a "greener" technique, and faster run times. The separation principles are similar to chiral HPLC, relying on CSPs to resolve enantiomers. Polysaccharide-based CSPs are highly effective in SFC. The mobile phase typically consists of supercritical CO2 with a small amount of a polar organic modifier, such as methanol or ethanol, to modulate analyte retention and selectivity.

Table 3: Key Aspects of SFC for Chiral Separations

| Feature | Description | Advantage for this compound |

| Mobile Phase | Supercritical CO2 with an alcohol co-solvent (e.g., Methanol) | Low viscosity allows for high flow rates and rapid separations. |

| Stationary Phases | Same CSPs used in HPLC (e.g., Chiralpak series) | Wide range of selectivities available for method development. |

| Separation Speed | Significantly faster than HPLC | Enables high-throughput screening and faster purification. |

| Solvent Usage | Drastically reduced organic solvent consumption | Lower cost and environmental impact. |

| Preparative Scale | Efficient for isolating large quantities of pure enantiomers | Simplified solvent removal (CO2 evaporates) facilitates product recovery. |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for the analysis of volatile impurities, residual solvents, or specific volatile derivatives of a main compound.

For this compound, GC analysis could be employed to check for the presence of volatile starting materials or by-products from its synthesis. The compound itself may require derivatization to increase its volatility and thermal stability for GC analysis. A common approach is to convert the polar hydroxyl and amino groups into less polar ethers or esters. The sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the compounds' different boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. A patent for a related compound indicates the use of Gas-Liquid Chromatography (GLC) to determine the ratio of diastereomers (erythro/threo), highlighting its utility in stereochemical analysis during synthesis.

Table 4: Typical GC Method Parameters

| Parameter | Typical Setting | Purpose |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. |

| Inlet Temperature | 250 °C (or optimized) | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 100 °C hold, then ramp to 280 °C) | Separates components with different boiling points over time. |

| Detector | FID or MS | FID provides general quantitation; MS provides identification based on mass-to-charge ratio. |

Computational Chemistry and Theoretical Studies on 1 Methylamino 2 Phenylpropan 2 Ol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is fundamental to its chemical behavior. For a flexible molecule like 1-(methylamino)-2-phenylpropan-2-ol, with multiple rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the stable conformers and to map the potential energy surface, revealing the energy barriers between them.

Computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for performing conformational searches. These methods can systematically explore the potential energy surface by rotating the single bonds in the molecule, such as the C-C and C-N bonds of the propanolamine (B44665) backbone and the bond connecting the phenyl group. For each generated conformation, the energy is calculated, allowing for the identification of local and global energy minima.

Studies on related molecules, like amphetamine and methamphetamine, have successfully employed these techniques to identify stable conformers. rsc.org For this compound, key dihedral angles to consider would be those around the C1-C2 and C2-N bonds, as well as the orientation of the phenyl and hydroxyl groups. The relative energies of the different conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding (between the hydroxyl and amino groups), and electronic effects.

Illustrative Table of Hypothetical Conformational Analysis Data:

| Conformer | Dihedral Angle (C1-C2-N-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.00 | 45 |

| 2 | 180 | 0.85 | 25 |

| 3 | -60 | 1.20 | 15 |

| 4 | 90 | 2.50 | 10 |

| 5 | -90 | 2.60 | 5 |

This table is illustrative and represents the type of data that would be generated from a computational conformational analysis. The values are not based on actual experimental or calculated data for this compound.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide profound insights into the electronic properties of a molecule, which govern its reactivity and spectroscopic behavior. DFT methods, with functionals like B3LYP and PBE, are widely used to calculate a variety of electronic descriptors. researchgate.net

For this compound, these calculations can determine:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) surface visually represents the regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Studies on amphetamine have shown that such calculations can elucidate structure-activity relationships by analyzing the electron density distributions. researchgate.net

Illustrative Table of Hypothetical Electronic Properties:

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.5 D |

| Mulliken Charge on N | -0.45 e |

| Mulliken Charge on O | -0.60 e |

This table is illustrative and represents the type of data that would be generated from quantum chemical calculations. The values are not based on actual experimental or calculated data for this compound.

Molecular Modeling of Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions is a central theme in chemistry. Molecular modeling can be employed to investigate the potential synthetic routes to this compound and to elucidate the detailed mechanisms of these reactions.

A plausible synthetic route could involve the reaction of a precursor ketone with a suitable amine, followed by reduction. Computational methods can be used to model the entire reaction coordinate, from reactants to products, through the transition states. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding the reaction kinetics and identifying the rate-determining step.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can be invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The accuracy of these predictions can be very high, especially when appropriate levels of theory and basis sets are used, and when solvent effects are taken into account using implicit or explicit solvent models. mdpi.com

For this compound, computational prediction of NMR spectra would involve:

Optimizing the geometry of the most stable conformer(s).

Performing GIAO calculations to obtain the isotropic shielding values for each nucleus.

Converting these shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Recent advancements in machine learning have also led to the development of highly accurate NMR prediction tools that are trained on large databases of experimental data. researchgate.netualberta.ca

Illustrative Table of Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (aromatic, ipso) | 142.5 | 142.1 |

| C (aromatic, ortho) | 128.9 | 128.5 |

| C (aromatic, meta) | 129.5 | 129.2 |

| C (aromatic, para) | 127.8 | 127.5 |

| C (quaternary) | 75.3 | 74.9 |

| C (CH₂) | 55.1 | 54.8 |

| C (CH₃-N) | 35.8 | 35.5 |

| C (CH₃-C) | 25.2 | 24.9 |

This table is illustrative and represents the type of data that would be generated from NMR prediction studies. The values are not based on actual experimental or calculated data for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Methylamino)-2-phenylpropan-2-ol, and how can reaction conditions be optimized?

- Methodology :

- Reductive amination : React 2-phenylpropan-2-one with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~6-7) and temperature (25–40°C). Monitor progress via TLC or NMR .

- Nucleophilic substitution : Use 2-bromo-2-phenylpropan-2-ol and methylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C). Purify via recrystallization or column chromatography .

Q. How can the crystal structure of this compound be determined to confirm stereochemistry?

- Methodology :

- X-ray crystallography : Use SHELX-97 for structure solution and refinement. Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to minimize disorder. For enantiomeric resolution, employ chiral auxiliaries or heavy-atom derivatives .

- Validation : Cross-check with OLEX2 for graphical refinement and analysis of residual electron density. Address twinning or disorder using SHELXL’s TWIN/BASF commands .

Q. What analytical techniques are effective for characterizing purity and structural integrity?

- Techniques :

- NMR : Assign peaks using ¹H-¹H COSY and HSQC to resolve overlapping signals (e.g., methylamino vs. phenyl protons) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify purity (>98%) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 194.1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR data?

- Approach :

- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Compare computed chemical shifts (GIAO method) with experimental data to identify tautomers or conformational isomers .

- 2D NMR : Perform NOESY to detect spatial proximity between methylamino and phenyl groups, confirming the assigned structure .

Q. What strategies improve enantiomeric purity during synthesis?

- Chiral resolution :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers. Optimize flow rate (1.0 mL/min) for baseline resolution .

- Asymmetric synthesis : Employ chiral catalysts (e.g., Ru-BINAP) in reductive amination to favor the desired enantiomer (>90% ee) .

Q. How can impurity profiles be systematically analyzed during scale-up?

- Methodology :

- LC-MS/MS : Identify byproducts (e.g., N-methylated derivatives or oxidation products) using a Q-TOF mass spectrometer in positive ion mode. Compare retention times and fragmentation patterns with reference standards .

- Stress testing : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 7 days. Monitor degradation via HPLC to establish stability protocols .

Q. What computational tools predict biological interactions of this compound?

- Tools :

- Molecular docking : Use AutoDock Vina to simulate binding to β-adrenergic receptors (PDB ID: 2RH1). Validate poses with MD simulations (GROMACS) to assess stability .

- Pharmacophore modeling : Generate models in Schrödinger to identify critical H-bond donors (methylamino group) and hydrophobic regions (phenyl ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: General scheme for the reductive ring-opening of an isoxazolidine.

Figure 1: General scheme for the reductive ring-opening of an isoxazolidine.